Structural Differentiation: N1-Methyl Substituent is a Critical Determinant of Synthetic Utility
The compound's defining N1-methyl group, lacking in the unsubstituted analog 8-chloro-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (CAS 1420367-14-1), is essential for constructing advanced Lp-PLA2 inhibitors. In the patent synthesis of Lp-PLA2-IN-1, the N1-methyl group of the target compound is retained in the final bioactive molecule, whereas the unsubstituted analog would lead to a product lacking a key pharmacophoric element [1]. The quantified structural difference is the absence of a methyl group at N1 in CAS 1420367-14-1, resulting in a molecular weight shift from 199.64 to 185.61 g/mol [2].
| Evidence Dimension | Molecular Formula and Exact Mass |
|---|---|
| Target Compound Data | C8H10ClN3O; Exact Mass: 199.051 Da |
| Comparator Or Baseline | 8-chloro-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (CAS 1420367-14-1): C7H8ClN3O; Exact Mass: 185.035 Da |
| Quantified Difference | Δ Exact Mass = +14.016 Da (one methylene group); Δ Molecular Weight = +14.03 g/mol |
| Conditions | Structural comparison based on molecular formula and exact mass calculation |
Why This Matters
This mass difference confirms a distinct chemical entity, meaning the two compounds are not interchangeable as synthetic building blocks for the same final product.
- [1] Glaxo Group Limited. COMPOUNDS. US Patent Application Publication No. 2013/0030012 A1. January 31, 2013. View Source
- [2] MolBase. 8-chloro-1-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]pyrimidin-6-one. CAS: 1420362-24-8. View Source
